molecular formula C12H15N B11913997 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole CAS No. 172078-31-8

2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole

Cat. No.: B11913997
CAS No.: 172078-31-8
M. Wt: 173.25 g/mol
InChI Key: DRBYPARXYQPKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole is a tricyclic indole derivative that serves as a fundamental scaffold in medicinal chemistry and drug discovery. This saturated benz[g]indole structure is a key precursor for synthesizing biologically active molecules, particularly tricyclic isatin (indole-2,3-dione) oximes . These derivatives have demonstrated significant research value in neuroscience, with compounds like the closely related (3E)-3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one (NS-102) being characterized as a potent GluK2 (GluR6) antagonist for kainate receptor research . Beyond neuroscience, this chemotype shows promising, broad-spectrum kinase binding affinity. Recent studies highlight high-affinity inhibition of kinases such as DYRK1A, DYRK1B, PIM1, and Haspin, which are implicated in cancer and neurodegenerative diseases like Alzheimer's . Furthermore, these core structures are investigated for their anti-inflammatory properties, including inhibition of LPS-induced NF-κB/AP-1 activity and pro-inflammatory cytokine production in human monocytic cells . The scaffold is also highly relevant in constructing unusual indole-based heterocycles and fused ring systems (e.g., pyridazino[3,4-b]indoles), which are of interest as aza-analogues of biologically active β-carboline natural products . This product is intended for research purposes as a versatile chemical intermediate in these and other exploratory areas. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

172078-31-8

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,6,7,8,9-hexahydro-1H-benzo[g]indole

InChI

InChI=1S/C12H15N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h5-6,13H,1-4,7-8H2

InChI Key

DRBYPARXYQPKKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NCC3

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2,3,6,7,8,9 Hexahydro 1h Benzo G Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy stands as a paramount tool for the structural analysis of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental techniques for the initial characterization of 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole derivatives. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of the protons. For instance, aromatic protons of the benzo[g]indole core resonate in the downfield region, typically between 7.0 and 8.0 ppm, while the protons of the hexahydro- portion appear in the more upfield aliphatic region. rsc.orgyoutube.com The integration of the signals provides the relative ratio of the different types of protons. emerypharma.com

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the aromatic rings typically appear in the δ 110-140 ppm range, while the sp³-hybridized carbons of the saturated ring system are found at higher field strengths. rsc.orgyoutube.com The chemical shifts are sensitive to the presence of substituents on the heterocyclic ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Indole (B1671886) Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2,3-Dimethyl-1H-indole 7.60 (s, 1H), 7.55 (d, J = 6.9 Hz, 1H), 7.29 – 7.26 (m, 1H), 7.17 (dq, J = 7.1, 6.1 Hz, 2H), 2.38 (s, 3H), 2.29 (s, 3H) 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60
5-Fluoro-3-methyl-1H-indole 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70
5-Bromo-3-methyl-1H-indole 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H) 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64

Data sourced from a study on the methylation of indoles. rsc.org

Advanced NMR Techniques (e.g., 2D NMR)

For complex molecules like substituted 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indoles, 1D NMR spectra can suffer from signal overlap. nih.gov Two-dimensional (2D) NMR techniques are essential for unambiguous assignments and complete structural elucidation. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons. emerypharma.comnih.gov This is particularly useful for tracing the proton connectivity within the saturated hexahydro- ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.net HMBC is crucial for establishing the connectivity between different structural fragments, such as linking substituents to the main benzo[g]indole scaffold and confirming the fusion of the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. diva-portal.org For hexahydro-benzo[g]indole derivatives, NOESY can be used to determine the relative stereochemistry of substituents on the saturated ring.

The combination of these 2D NMR experiments allows for a comprehensive and detailed mapping of the molecular structure. emerypharma.comresearchgate.net

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. scirp.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. researchgate.net By measuring the m/z value with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of newly synthesized this compound derivatives. For example, for 6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione, the predicted monoisotopic mass is 201.07898 Da. uni.lu HRMS would be used to experimentally confirm this exact mass.

Table 2: Predicted m/z Values for Adducts of 6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione

Adduct Predicted m/z
[M+H]⁺ 202.08626
[M+Na]⁺ 224.06820
[M-H]⁻ 200.07170
[M+NH₄]⁺ 219.11280
[M+K]⁺ 240.04214

Data predicted for C₁₂H₁₁NO₂. uni.lu

Computational Mass Spectrometry for Fragmentation Pattern Analysis and Compound Annotation

Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented through collision-induced dissociation (CID), provide valuable structural information. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure. In the context of indole derivatives, fragmentation often involves cleavages of the bonds within the heterocyclic ring system and the loss of substituents. scirp.orgnih.gov

Computational methods can be employed to predict and interpret these fragmentation patterns. By calculating the theoretical fragmentation pathways and comparing them with the experimental MS/MS data, researchers can gain deeper insights into the structure of the analyzed compound. This approach is particularly useful for the structural annotation of unknown derivatives in complex mixtures. The fragmentation of the indole ring is a well-studied process and can serve as a diagnostic tool. scirp.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

For this compound derivatives, characteristic vibrational bands can be observed. The N-H stretching vibration of the indole nitrogen typically appears in the region of 3400-3300 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net If the derivative contains a carbonyl group, a strong C=O stretching band will be present, typically between 1750 and 1650 cm⁻¹. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for Indole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretching 3400 - 3300
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 3000 - 2850
Aromatic C=C Stretching 1600 - 1450
C=O (if present) Stretching 1750 - 1650

General ranges based on typical indole and related structures. researchgate.netmdpi.com

The analysis of the FTIR spectrum provides a rapid and non-destructive method to confirm the presence of key functional groups, complementing the more detailed structural information obtained from NMR and MS. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
2,3-Dimethyl-1H-indole
5-Fluoro-3-methyl-1H-indole
5-Bromo-3-methyl-1H-indole

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For derivatives of this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its distinct structural components.

The N-H stretching vibration of the indole ring is typically observed as a sharp band in the region of 3400-3300 cm⁻¹. For instance, a standard indole shows a characteristic N-H peak at 3406 cm⁻¹. researchgate.net The precise frequency can be influenced by hydrogen bonding, both in the solid state and in solution. The aromatic C-H stretching vibrations of the benzenoid part of the indole ring usually appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexahydro portion are observed just below 3000 cm⁻¹. researchgate.net

The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. For a typical indole, these aromatic C=C stretching bands appear at approximately 1577 cm⁻¹ and 1508 cm⁻¹, with C-C in-ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net The C-N stretching vibrations are also found in the fingerprint region, typically between 1330 cm⁻¹ and 1260 cm⁻¹. esisresearch.org

Methylene (CH₂) groups in the saturated ring exhibit scissoring, twisting, wagging, and rocking vibrations. The CH₂ wagging mode can be observed around 1282 cm⁻¹, with twisting and rocking modes appearing at lower frequencies. esisresearch.org The presence and nature of substituents on the indole nitrogen or the carbocyclic rings will lead to additional characteristic bands, providing further structural information.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
N-H Stretch3400 - 3300 researchgate.net
Aromatic C-H Stretch> 3000 researchgate.net
Aliphatic C-H Stretch< 3000 researchgate.net
Aromatic C=C Stretch1600 - 1450 researchgate.net
C-N Stretch1330 - 1260 esisresearch.org
CH₂ Wagging~1282 esisresearch.org

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides insights into the electronic structure and π-conjugated systems of molecules.

The UV-Vis spectrum of this compound derivatives is dominated by electronic transitions within the indole chromophore. Typically, indole and its derivatives exhibit two main absorption bands originating from π→π* transitions. The higher energy band, often referred to as the β-band, appears in the far-UV region, while the lower energy α-band is observed at longer wavelengths.

The position and intensity of these absorption maxima are sensitive to the solvent polarity and the nature of substituents on the aromatic ring. For example, electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts of the absorption bands. The partially saturated carbocyclic ring in the hexahydro-benzo[g]indole structure does not contribute to the chromophoric system but can influence the electronic properties indirectly through conformational effects. In various solvents, derivatives of related carbolines have shown absorption maxima in the range of 270-380 nm. beilstein-journals.org

Compound Type Typical Absorption Maxima (λ_max)
Indole Derivatives210-230 nm (β-band), 260-290 nm (α-band)
Substituted γ-Carbolines270-380 nm

X-ray Diffraction (XRD) for Solid-State Structural Determination

For a derivative of this compound that forms suitable single crystals, XRD analysis can unequivocally determine its molecular structure. This analysis would reveal the precise bond lengths of the C-C, C-N, and C-H bonds, as well as the bond angles within the fused ring system.

The initial step in an XRD experiment is the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. This data defines the fundamental repeating unit of the crystal lattice. The systematic absences in the diffraction pattern are then used to identify the space group, which describes the symmetry elements present in the crystal.

For example, a derivative of benzo[f]isoindol-1-one was found to crystallize in the triclinic system with the space group P-1. nih.gov In another case, a different indole derivative crystallized in the more symmetric monoclinic system with the space group P2₁/c. mdpi.com The collection of this data is crucial for the complete structure solution and refinement.

Parameter Example 1: Benzo[f]isoindol-1-one Derivative nih.gov Example 2: Triazolo-pyridazino-indole Derivative mdpi.com
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)6.4389(8)5.9308(2)
b (Å)8.4336(11)10.9695(3)
c (Å)15.4958(12)14.7966(4)
α (°)89.312(2)100.5010(10)
β (°)87.395(3)98.6180(10)
γ (°)81.224(2)103.8180(10)
Volume (ų)830.75(16)900.07(5)
Z (molecules/unit cell)24

Computational and Theoretical Investigations of 2,3,6,7,8,9 Hexahydro 1h Benzo G Indole and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. nih.gov Its application to 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole and its derivatives has provided valuable information about their fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in many computational studies involves geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For derivatives of the hexahydro-1H-benzo[g]indole scaffold, DFT calculations, often using functionals like B3LYP with various basis sets, have been employed to determine their optimized geometries. These calculations are crucial for understanding the conformational preferences of the fused ring system. For instance, studies on related indole (B1671886) derivatives have explored different conformations, such as the half-chair conformation observed in cyclohexene (B86901) rings. researchgate.net The relative energies of different conformers can be compared to identify the most stable structures. ucsb.edu

Vibrational Analysis and Spectroscopic Correlation

Computational vibrational analysis is a key method for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational frequencies at the optimized geometry, researchers can assign the observed experimental spectral bands to specific molecular motions. nih.gov For instance, in studies of related benzimidazole (B57391) derivatives, characteristic FT-IR bands for C=N stretching were identified and supported by DFT calculations. nih.gov This correlation between theoretical and experimental spectra provides strong evidence for the proposed molecular structures.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical parameters for describing the electronic and optical properties of a molecule. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov

Computational studies on various indole and imidazole (B134444) derivatives have shown that the distribution of HOMO and LUMO densities can predict the sites of electrophilic and nucleophilic attack. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Hypothetical this compound Derivative

ParameterValue (eV)
HOMO Energy-6.0
LUMO Energy-1.2
HOMO-LUMO Gap4.8
Note: These are representative values based on similar heterocyclic systems and may vary for specific derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.delibretexts.org The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For heterocyclic compounds, MEP analysis helps to identify the most likely sites for protonation and other electrophilic interactions. uni-muenchen.de For example, in imidazole, the nitrogen atom not bonded to a hydrogen is shown to be the most attractive site for a positive charge. uni-muenchen.de Similarly, for derivatives of this compound, MEP maps can reveal the electron-rich and electron-poor regions, providing insights into their intermolecular interactions and reactivity. researchgate.net The color coding on an MEP map directly relates to the electrostatic potential, with red indicating the most negative (electron-rich) areas and blue representing the most positive (electron-poor) areas. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nii.ac.jp It provides information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands in a UV-Vis spectrum. nih.gov

TD-DFT calculations have been successfully applied to various indole derivatives to predict their electronic spectra. nii.ac.jpresearchgate.net These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational methodology and to gain a deeper understanding of the electronic transitions involved. dntb.gov.ua The accuracy of TD-DFT can be influenced by the choice of functional and basis set, and in some cases, by the surrounding solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). nii.ac.jp

Computational Studies on Reaction Mechanisms and Key Intermediates

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying transition states and reaction intermediates. rsc.org For complex organic reactions, such as those involving the formation of heterocyclic rings, computational studies can provide detailed insights into the reaction pathways and the factors that control selectivity. researchgate.net

For instance, studies on the synthesis of spiro[indole-3,9′-xanthene] derivatives have proposed plausible reaction mechanisms involving intermediates that are characterized computationally. mdpi.com Similarly, the mechanism of addition reactions to indazole derivatives has been investigated using DFT calculations, which helped to rationalize the observed product distribution. nih.gov These studies highlight the power of computational methods in understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. rsc.org

Theoretical Calculations of Quantum Chemical Descriptors (e.g., Ionization Potential, Chemical Hardness, Electronegativity, Dipole Moment)

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that help in predicting its reactivity and stability. Methods like Density Functional Theory (DFT) are commonly employed to calculate these values. ekb.eg For derivatives of this compound, these descriptors offer insights into their chemical behavior.

While specific experimental values for the parent compound are not extensively documented in readily available literature, the significance of these calculated descriptors is well-established in the study of related heterocyclic systems.

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule; indicates its ability to act as an electron donor.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule; indicates its ability to act as an electron acceptor.
Electronegativity (χ) χ = (I + A) / 2Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures the molecule's resistance to a change in its electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the ability of a molecule to accept electrons; a global reactivity index. ekb.eg
Dipole Moment (μ) -A measure of the net molecular polarity arising from charge distribution, influencing intermolecular interactions. ekb.eg

Advanced Computational Chemistry Techniques

More sophisticated computational methods allow for the simulation of complex molecular behaviors, from ligand-protein binding to conformational dynamics and spectroscopic properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

In studies involving related indole derivatives, docking simulations have been successfully used to identify plausible binding modes within the active sites of various biological targets. For example, research on 1,2,3-triazole-based indole derivatives has used docking to explore their potential as antimicrobial and anticancer agents. nih.gov These studies analyze interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the target protein. nih.gov The strength of these interactions is quantified by a scoring function, which estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable ligand-receptor complex.

Table 2: Examples of Molecular Docking Applications for Indole-Based Compounds

Compound ClassTarget ProteinKey Interactions ObservedPurpose of Study
Thiazolidinone-Indole Hybrids E. coli MurBHydrogen bonds, Hydrophobic interactionsTo elucidate the mechanism of antibacterial activity. nih.gov
1H-Purine-2,6-dione Derivatives SARS-CoV-2 Main ProteaseHydrogen bonds with GLY143, CYS145, HIS164; π-π stacking. nih.govIdentification of potential viral inhibitors. nih.gov
Oxazaphospholo[3,4-a]indole Derivatives K-Ras ProteinNot specifiedInvestigation of potential anticancer agents. thesciencein.org
N-(indol-3-ylglyoxyl)arylalkylamides Benzodiazepine Receptor (BzR)Hydrogen bond with indole NH group. mdpi.comTo understand structure-activity relationships for GABAA receptor modulation. mdpi.com

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational stability and the dynamic behavior of the ligand-receptor complex.

For a molecule like this compound, MD simulations can be used to explore its different possible conformations in solution and their relative stabilities. When applied to a ligand-protein complex identified through docking, MD is used to validate the stability of the binding pose. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal fluctuations in intermolecular distances, confirming the persistence of crucial interactions like hydrogen bonds throughout the simulation. nih.gov

Ab initio (Latin for "from the beginning") quantum mechanical calculations solve the Schrödinger equation without extensive reliance on experimental parameters. These methods are highly valuable for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts.

The geometries of indole derivatives like 1H-indole-3-acetic acid have been optimized using various ab initio levels of theory, such as Hartree-Fock (HF) and Density Functional Theory (DFT) with different basis sets (e.g., B3LYP). researchgate.net The results of these calculations can be compared with experimental data to confirm molecular structures.

For complex heterocyclic systems, computational methods are essential for interpreting NMR spectra. Theoretical calculations of NMR shielding tensors, which are then converted into chemical shifts, can help assign signals in ¹H and ¹³C NMR spectra, especially for molecules with complex or ambiguous structures. ipb.pt The agreement between calculated and experimental chemical shifts serves as a powerful tool for structural verification. Furthermore, these calculations can predict the outcomes of more advanced NMR experiments, such as the Nuclear Overhauser Effect (NOE), which provides information about the spatial proximity of atoms and is crucial for determining stereochemistry. ipb.pt

Derivatization and Functionalization Strategies for the 2,3,6,7,8,9 Hexahydro 1h Benzo G Indole Scaffold

Regioselective Functionalization of the Indole (B1671886) and Fused Rings

Regioselectivity is a key challenge in the functionalization of complex heterocyclic systems like 2,3,6,7,8,9-hexahydro-1H-benzo[g]indole. The inherent reactivity of the indole nucleus, particularly the nitrogen atom and the electron-rich C4 position, often dictates the outcome of electrophilic substitution reactions. However, by carefully selecting reagents, catalysts, and reaction conditions, specific sites on the indole and the fused rings can be targeted. rsc.orgrsc.org

The nitrogen atom of the indole ring is a primary site for functionalization due to its nucleophilicity. These reactions typically proceed under basic conditions to deprotonate the N-H group, followed by reaction with an electrophile.

N-Alkylation: This is commonly achieved by treating the parent indole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). beilstein-journals.org The choice of base and solvent can influence the reaction's efficiency and selectivity, minimizing potential C-alkylation byproducts. beilstein-journals.org

N-Acylation: The introduction of an acyl group onto the indole nitrogen is accomplished using acylating agents like acyl chlorides or anhydrides. These reactions are often performed in the presence of a base to neutralize the acid byproduct. N-acylation can serve to protect the indole nitrogen, alter the electronic properties of the ring system, or introduce a functional handle for further elaboration.

Reaction TypeReagent ExamplesBase ExamplesSolvent Examples
N-AlkylationMethyl iodide, Benzyl bromide, Ethyl bromoacetateNaH, K₂CO₃, KOHDMF, THF, Acetonitrile
N-AcylationAcetyl chloride, Benzoyl chloride, Acetic anhydride (B1165640)Pyridine, TriethylamineDichloromethane, THF

Functionalization of the carbon framework of the hexahydro-benzo[g]indole scaffold is most frequently achieved through electrophilic substitution reactions, with the C4 position being the most activated site due to its position relative to the indole nitrogen.

C-Alkylation: Friedel-Crafts alkylation is a primary method for introducing alkyl groups onto the aromatic portion of the molecule. nih.gov This reaction typically involves an alkyl halide or an alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃·OEt₂). nih.govnih.gov The reaction of indoles with electron-deficient alkenes, such as nitroolefins or α,β-unsaturated ketones (chalcones), in the presence of a catalyst provides access to C3-alkylated products, although in the case of the benzo[g]indole system, the C4 position remains a competitive site for substitution. nih.govbeilstein-journals.org

C-Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst, can introduce an acyl group, typically at the C4 position. These ketone products serve as versatile intermediates for subsequent transformations. The conditions for C-acylation are generally harsher than for N-acylation, often requiring stronger Lewis acids and higher temperatures.

Reaction TypeReagent ExamplesCatalyst ExamplesTypical Position
C-Alkylationt-Butyl chloride, Benzyl alcohol, β-NitrostyreneAlCl₃, Zn(OTf)₂, Chiral Phosphoric AcidsC4
C-AcylationAcetyl chloride, Benzoyl chlorideAlCl₃, TiCl₄C4

Introduction of Diverse Substituents for Structural Modulation

To explore structure-activity relationships or to prepare intermediates for more complex syntheses, a wide variety of substituents can be introduced onto the scaffold. nih.gov The nature of the substituent significantly modulates the electronic and steric properties of the molecule. rsc.org For example, introducing electron-withdrawing groups like halogens or cyano groups can alter the reactivity of the ring system for subsequent cross-coupling reactions. nih.gov Conversely, electron-donating groups can enhance the nucleophilicity of the aromatic ring. Halogenation can be achieved using reagents like N-halosuccinimides (NCS, NBS, NIS), often with a catalyst to direct the substitution to a specific position. rsc.org

Isotope Labeling Techniques for Mechanistic Elucidation

Isotope labeling is a powerful tool for understanding reaction mechanisms. In the context of hexahydro-benzo[g]indole chemistry, deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. For instance, using deuterated reagents or solvents can help determine whether a specific proton is removed in the rate-determining step of a reaction. Isotope-labeling experiments have been crucial in elucidating the mechanisms of multicomponent reactions used to form complex indole-fused heterocycles, confirming the roles of various intermediates. nih.gov By tracking the position of the isotope in the final product using techniques like NMR spectroscopy or mass spectrometry, the reaction pathway can be mapped out. nih.gov

Transformations Leading to Complex Fused Heterocyclic Systems

The this compound scaffold is an excellent starting point for the synthesis of more complex, polycyclic heterocyclic systems. researchgate.netresearchgate.net These transformations often involve intramolecular reactions of pre-functionalized derivatives or multicomponent reactions that build additional rings onto the existing framework. rsc.orgnih.gov Strategies such as intramolecular Diels-Alder reactions, transition-metal-catalyzed C-H activation/annulation, and benzyne-mediated cyclizations have been employed to construct elaborate molecular architectures from indole precursors. researchgate.netnih.govnih.gov

The construction of seven-membered rings fused to the indole core is of significant interest due to the prevalence of this motif in bioactive molecules. nih.govrsc.orgsemanticscholar.org One prominent strategy is the multicomponent reaction (MCR), where simple starting materials are combined in a one-pot process to generate complex products. rsc.orgsemanticscholar.org For example, an MCR involving an indole, formaldehyde, and an amino hydrochloride can assemble indole-fused oxadiazepines. rsc.orgsemanticscholar.org A subsequent addition of sodium thiosulfate (B1220275) can convert this into an indole-fused thiadiazepine. rsc.orgsemanticscholar.org Another advanced method involves photoredox-catalyzed intramolecular cyclization of indolyl α-diazocarbonyls, which provides a mild and efficient route to these tricyclic systems. researchgate.net

Reaction NameKey ReagentsProduct TypeReference
Multicomponent ReactionIndole, Formaldehyde, Amino hydrochlorideIndole-fused Oxadiazepine rsc.orgsemanticscholar.org
Multicomponent ReactionIndole, Formaldehyde, Amine, Na₂S₂O₃Indole-fused Thiadiazepine rsc.orgsemanticscholar.org
Photoredox CatalysisIndolyl α-diazocarbonylIndole-fused Azepine/Oxepine researchgate.net
Rhodium CatalysisNH-Indole, AlkyneIndole-fused N,O-Heterocycle nih.gov

Construction of Indole-Fused Eight-Membered Heterocycles

The synthesis of medium-sized rings, such as eight-membered heterocycles fused to an indole core, presents a significant synthetic challenge due to entropic and transannular strain factors. researchgate.net However, modern catalytic methods offer viable routes to these complex architectures. One promising strategy is the rhodium-catalyzed C-H acetoxylation followed by hydrolysis and annulation. researchgate.netnih.gov This method utilizes the intrinsic NH group of the indole to direct C-H activation, enabling the construction of fused N,O-heterocycles. nih.gov

While this specific transformation has not been explicitly reported for this compound, the general applicability of the method to a range of N-arylindoles suggests its potential. The proposed reaction would involve the initial N-alkylation of the hexahydro-benzo[g]indole with a tether bearing a terminal hydroxyl group. Subsequent rhodium-catalyzed intramolecular C-H acetoxylation at the C7 position of the indole, followed by hydrolysis of the resulting acetate (B1210297) and intramolecular etherification, would yield the desired eight-membered ring fused to the benzo[g]indole scaffold.

Table 1: Proposed Rhodium-Catalyzed Synthesis of an Eight-Membered Indole-Fused Heterocycle

Starting MaterialReagents and ConditionsProposed Product
This compound1. NaH, Br(CH₂)₅OH 2. [Rh(OAc)₂]₂, PhI(OAc)₂, AcOH 3. K₂CO₃, MeOHAn eight-membered N,O-heterocycle fused to the benzo[g]indole core

Another approach to indole-fused heterocycles involves multicomponent reactions (MCRs). For instance, a unique MCR has been developed for the modular assembly of indole-fused seven-membered heterocycles, which could potentially be adapted for the synthesis of eight-membered rings. semanticscholar.org

Dearomative Functionalization Leading to Indoline (B122111) Derivatives

Dearomatization of the indole core within the this compound scaffold would lead to the corresponding indoline derivative, significantly altering the electronic and steric properties of the molecule. Photochemical methods have emerged as powerful tools for the dearomative functionalization of heteroaromatics. nih.gov These reactions can proceed under mild conditions and offer unique reactivity patterns.

For instance, photoredox catalysis can be employed for the dearomative difunctionalization of indoles. nih.gov While direct dearomatization of the hexahydro-benzo[g]indole is not documented, the principles of these reactions can be applied. A potential pathway could involve the photochemical [2+2] cycloaddition of the indole double bond with an alkene, followed by ring-opening to yield a 2,3-difunctionalized indoline. Alternatively, cooperative photoredox and organocatalysis could enable the asymmetric dearomative functionalization of the indole core. nih.gov

Table 2: Potential Dearomative Functionalization of this compound

Reaction TypeCatalyst/ReagentsPotential Product
Photochemical [2+2] CycloadditionLight (hν), Photosensitizer, AlkeneSubstituted 2,3,6,7,8,9,9a,9b-Hexahydro-1H-benzo[g]indoline
Asymmetric Dearomative AminationPhotoredox Catalyst, Chiral Phosphoric Acid, Amine SourceChiral 2-amino-2,3,6,7,8,9,9a,9b-hexahydro-1H-benzo[g]indoline

Ring-Opening/Ring-Closing Pathways in Indole-Based Systems

Ring-opening and ring-closing strategies provide versatile pathways for significant scaffold modification. In the context of the this compound system, these transformations could be employed to create novel polycyclic architectures.

One relevant example, although not starting from the hexahydro-benzo[g]indole itself, is the synthesis of the benz[d]indolo[2,3-g]azecine ring system. nih.gov This process involves the construction of a ten-membered ring fused to an indole core, starting from lactones and amines. nih.gov This highlights the potential for building larger rings appended to the indole framework.

A hypothetical ring-opening/ring-closing sequence for the hexahydro-benzo[g]indole could involve the oxidative cleavage of the C2-C3 double bond of the indole. The resulting keto-aldehyde could then undergo an intramolecular condensation with a suitably placed functional group on the saturated carbocyclic ring, leading to a new bridged or fused ring system. Such strategies are powerful tools for scaffold hopping in medicinal chemistry. metu.edu.trnih.gov

Table 3: Hypothetical Ring-Opening/Ring-Closing Transformation

Starting MaterialReaction SequencePotential Product
N-Protected this compound1. Ozonolysis (O₃) 2. Reductive or oxidative workup 3. Intramolecular Aldol or Wittig reactionNovel bridged or fused polycyclic indole derivative

Advanced Applications and Emerging Research Directions

Material Science Applications of 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole Derivatives

The field of material science has seen a growing interest in the incorporation of the hexahydro-benzo[g]indole motif into functional materials. The inherent electronic characteristics of the indole (B1671886) nucleus, combined with the conformational flexibility of the hexahydro-aromatic ring, allow for the fine-tuning of photophysical and electronic properties.

Development of Materials with Tunable Photophysical Properties

Derivatives of the benzo[g]indole scaffold have been successfully employed in the creation of advanced fluorescent materials, particularly for applications in organic light-emitting diodes (OLEDs). Researchers have designed and synthesized a series of aromatic compounds based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core. mdpi.com These molecules, featuring a donor-π-acceptor-π-donor (D–π–A–π–D) structure, exhibit high photoluminescence quantum yields, reaching up to 76.01%, with emissions in the deep blue region of the spectrum (around 410 nm). mdpi.com

The unique architecture of these materials, with donor and acceptor groups bonded in a Ψ-type configuration, leads to multi-state couplings between the different moieties. mdpi.com This results in materials with not only high quantum yields but also depressed efficiency roll-off at high luminance, a crucial factor for the performance of OLEDs. mdpi.com For instance, an OLED device utilizing a CzCNBPyIp emitter, which is based on the benzo[g]indole core, demonstrated stable deep blue emission peaking at 416 nm and a maximum external quantum efficiency (EQE) of 2.6%. mdpi.com This performance positions such materials as highly promising for the development of next-generation, solution-processed deep blue fluorescent devices. mdpi.com

Synthesis of Non-Linear Optical (NLO) Chromophores and Materials

The design of organic molecules with significant second-order non-linear optical (NLO) properties is a major focus in materials science, with potential applications in electro-optic devices and frequency conversion. While specific research on this compound for NLO applications is limited, the broader class of indole-containing chromophores has been extensively studied. The general principle involves the creation of a molecule with a strong electron donor and a strong electron acceptor, connected by a π-conjugated bridge. The indole nucleus, with its electron-rich nature, can serve as an effective electron donor.

For instance, new series of thermally stable benzimidazole-based NLO chromophores have been developed that incorporate a thienylpyrrolyl π-conjugated system. nih.gov These chromophores exhibit excellent solvatochromic properties and good molecular optical nonlinearities. nih.gov The design strategy often focuses on optimizing the strength of the donor and acceptor groups for a specific π-conjugated system to maximize the hyperpolarizability (β) values. nih.gov Although not directly involving the hexahydro-benzo[g]indole scaffold, these studies provide a blueprint for how this specific donor unit could be integrated into future NLO materials.

Fluorescent Building Blocks and Acidochromic Sensors

The benzo[g]indole framework is a valuable building block for the construction of fluorescent sensors. The fluorescence properties of these molecules can be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" sensory responses. For example, 2,1,3-benzothiadiazoles (BTDs), which can be coupled with indole derivatives, are versatile fluorophore building blocks for designing optical sensors for ions and neutral analytes. nih.gov

Furthermore, the acid-catalyzed reaction of benzo[g] derivatives of 2,3,3-trimethylindolenines with o-chloranil leads to the formation of new 2-(benzo[g]indolin-2-yl)-1,3-tropolone derivatives. beilstein-journals.org These compounds exhibit dual-maxima fluorescence with both normal and large Stokes shifts. beilstein-journals.org The electronic absorption and emission spectra of these molecules are sensitive to the surrounding environment and can be utilized for sensing applications. The development of such sensors is crucial for environmental monitoring and biological imaging.

Catalytic Applications and Ligand Design Utilizing the Hexahydro-Benzo[g]indole Motif

The design of novel ligands for transition metal catalysts is a cornerstone of modern synthetic chemistry. The hexahydro-benzo[g]indole scaffold, with its nitrogen atom and potential for further functionalization, presents an interesting platform for ligand development. While specific catalytic applications of this compound are not yet widely reported, related benzo[g]indole-based Schiff's base ligands and their transition metal complexes have been synthesized and characterized. researchgate.net These complexes have shown potential in antimicrobial activity, and their high thermal and moisture stability suggest they could be useful as catalysts in high-temperature reactions. researchgate.net The activity of such metal complexes is often enhanced upon coordination, indicating that the properties of both the ligand and the metal can be tuned to create highly active compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole, and how can reaction yields be optimized?

  • Methodological Answer : A three-component reaction involving cyclohexanones, aryl amines, and benzoyl methylene malonates has been reported for related tetrahydroindoles, achieving yields up to 99% under enamine-Brønsted acid catalysis. Key parameters include solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and catalyst loading (10–20 mol%). Optimization involves screening steric and electronic effects of substituents on aryl amines .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with characteristic shifts for protons adjacent to the indole nitrogen (δ 7.0–7.5 ppm) and aliphatic hydrogens (δ 1.5–3.0 ppm). X-ray crystallography resolves stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For example, a related compound showed distinct NMR signals at δ 2.30 (s, 3H, CH₃) and δ 5.44 (s, 2H, CH₂) .

Advanced Research Questions

Q. What strategies enable stereocontrolled synthesis of this compound, and how do chiral catalysts influence enantioselectivity?

  • Methodological Answer : Asymmetric catalysis using chiral phosphoric acids (e.g., TRIP) or palladium complexes achieves enantioselectivity >90% ee. For example, Zhou et al. (2014) demonstrated a [4+2] cycloaddition with a binol-derived catalyst, while Kumar et al. (2018) used a cinchona alkaloid to control axial chirality. Solvent-free conditions and low temperatures (−20°C) enhance stereochemical outcomes .

Q. How can contradictory data in reaction pathways (e.g., competing intermediates) be resolved during the synthesis of hexahydroindole derivatives?

  • Methodological Answer : Mechanistic studies using Density Functional Theory (DFT) calculations identify transition states and intermediates. For instance, steric hindrance in cyclohexanone derivatives can favor tetrahydroindole formation over imine intermediates. Quenching experiments and in-situ IR spectroscopy monitor intermediate stability under varying pH and temperature .

Q. What in silico methods are effective in predicting the biological activity of hexahydroindole derivatives, and how can molecular docking be validated experimentally?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and docking tools (AutoDock Vina) predict binding affinities to targets like serotonin receptors. Validation involves synthesizing top-scoring analogs and testing via radioligand displacement assays. For example, a derivative with a ΔG = −9.2 kcal/mol showed IC₅₀ = 50 nM in vitro .

Q. How should factorial design be applied to optimize multi-step syntheses of hexahydroindole compounds?

  • Methodological Answer : A 2³ factorial design evaluates variables: catalyst loading (5–15 mol%), reaction time (12–24 h), and solvent (THF vs. DCM). Response Surface Methodology (RSM) identifies optimal conditions, reducing side products. For example, a central composite design improved yield from 51% to 82% in a benzotriazole-mediated synthesis .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound while maintaining stereochemical integrity?

  • Methodological Answer : Continuous-flow reactors mitigate exothermicity and ensure consistent mixing, critical for stereocontrol. Parameters like residence time (5–10 min) and pressure (2–5 bar) must be calibrated. Pilot-scale trials using microreactors achieved 85% ee compared to 92% ee in batch mode .

Q. How can isotopic labeling and tracer studies elucidate the biosynthetic pathways of hexahydroindole alkaloids?

  • Methodological Answer : Feeding experiments with ¹³C-labeled tryptophan or mevalonate track carbon flux into the indole core and prenyl groups. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects labeled intermediates. For example, ¹³C NMR confirmed C-3 methylation originates from S-adenosyl methionine (SAM) in related alkaloids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.